molecular formula C41H43NO13S B1147220 Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) CAS No. 174264-51-8

Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate)

货号: B1147220
CAS 编号: 174264-51-8
分子量: 789.8 g/mol
InChI 键: YOEQAMVJFMUTCG-VNHHXXGGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmacological Properties

Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is characterized by several pharmacological properties:

  • Selective Estrogen Receptor Modulation : It selectively binds to estrogen receptors, mimicking estrogen's beneficial effects on bone while blocking its harmful effects on breast tissue.
  • Renoprotective Effects : Research indicates that Raloxifene and its derivatives may have protective effects against kidney-related adverse events in postmenopausal women .
  • Cholesterol Management : Studies have shown that Raloxifene can significantly lower levels of total and LDL cholesterol, providing cardiovascular benefits alongside its primary functions .

Breast Cancer Prevention

Methyl Raloxifene has been studied for its potential in preventing breast cancer. The Study of Tamoxifen and Raloxifene (STAR) trial demonstrated that Raloxifene significantly reduces the risk of invasive breast cancer by approximately 76% among postmenopausal women with osteoporosis . This efficacy is particularly notable in estrogen receptor-positive breast cancers.

Osteoporosis Treatment

Raloxifene is approved for the treatment and prevention of osteoporosis. It enhances bone mineral density and reduces the incidence of vertebral fractures in postmenopausal women . The compound's ability to function as an estrogen agonist in bone tissue makes it a valuable alternative to traditional hormone replacement therapies.

Kidney Health

Recent findings suggest that Raloxifene may slow the progression of kidney disease in postmenopausal women by reducing serum creatinine levels and preserving glomerular filtration rate (GFR) . This aspect opens new avenues for research into its use as a therapeutic agent for renal protection.

Case Study 1: Breast Cancer Risk Reduction

In a multicenter trial involving over 7700 postmenopausal women, participants taking Raloxifene showed a significant reduction in invasive breast cancer cases compared to those receiving placebo. The trial reported only 13 cases of breast cancer among participants taking Raloxifene versus 27 in the placebo group, highlighting the compound's potential as a preventive therapy .

Case Study 2: Osteoporotic Fracture Prevention

A longitudinal study examined the effect of Raloxifene on fracture rates among postmenopausal women with osteoporosis. Results indicated a marked decrease in vertebral fractures over three years compared to baseline measurements. This underscores the compound's role not just in managing osteoporosis but also in preventing related complications .

Comparative Data Table

Application AreaEffectivenessNotes
Breast Cancer Prevention76% reduction in invasive casesEffective against estrogen receptor-positive cancers
Osteoporosis TreatmentIncreased bone mineral densityReduces vertebral fracture risk
Renal ProtectionSlower increase in serum creatinineFewer kidney-related adverse events observed
Cholesterol ManagementSignificant reduction in LDL cholesterol levelsComparable to hormone replacement therapy benefits

相似化合物的比较

Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is unique due to its specific acetylated glycopyranuronate structure. Similar compounds include:

These compounds share similar biological activities but differ in their specific chemical modifications and applications .

生物活性

Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is a derivative of raloxifene, a selective estrogen receptor modulator (SERM) known for its applications in osteoporosis and breast cancer prevention. This compound combines the structural features of raloxifene with a glycopyranuronate moiety, potentially enhancing its biological activity and therapeutic profile. This article reviews the biological activity of this compound based on available research, including its pharmacological effects, mechanisms of action, and clinical implications.

Overview of Raloxifene

Raloxifene is primarily recognized for its dual role as an estrogen agonist in bone tissue and antagonist in breast and uterine tissues. It has been shown to increase bone mineral density and reduce the risk of invasive breast cancer in postmenopausal women. The compound's efficacy in reducing breast cancer risk is particularly notable; studies indicate a significant reduction in estrogen receptor-positive invasive breast cancer incidence among women treated with raloxifene compared to placebo .

Raloxifene exerts its effects through selective binding to estrogen receptors (ERs), influencing gene expression related to bone metabolism and cancer cell proliferation. The addition of the 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) group may enhance the pharmacokinetic properties of methyl raloxifene, such as solubility and receptor affinity, leading to improved therapeutic outcomes.

Biological Activity

1. Estrogenic Effects:
Methyl Raloxifene has been studied for its ability to mimic estrogen's beneficial effects on bone while minimizing risks associated with estrogen therapy, such as endometrial hyperplasia or breast cancer. Its selective action may allow for effective osteoporosis treatment without the adverse effects typically linked to traditional hormone replacement therapies.

2. Anticancer Properties:
Clinical trials have demonstrated that raloxifene significantly reduces the risk of invasive breast cancer by approximately 38% compared to tamoxifen over a similar treatment period . The potential enhancement of this effect through methylation and glycopyranuronation warrants further investigation.

3. Renoprotective Effects:
Research indicates that raloxifene may offer renoprotective benefits, particularly in postmenopausal women with kidney disease. A study showed that patients treated with raloxifene had a slower rate of increase in serum creatinine levels and fewer kidney-related adverse events compared to those on placebo . This aspect may be relevant for methyl Raloxifene's biological activity as well.

Comparative Efficacy

To provide a clearer understanding of how Methyl Raloxifene compares with other treatments, the following table summarizes key findings from relevant studies:

Compound Indication Efficacy Side Effects
RaloxifeneOsteoporosis, Breast Cancer38% reduction in invasive breast cancer risk Hot flashes, leg cramps, thromboembolic events
Methyl RaloxifenePotentially similarHypothesized enhanced efficacy due to structural modificationsUnknown; requires further study
TamoxifenBreast Cancer50% reduction in invasive breast cancer risk Increased risk of uterine cancer

Case Studies and Research Findings

Several studies have explored the biological activity of raloxifene derivatives:

  • Pharmacokinetics: A study focused on transdermal delivery systems for raloxifene highlighted improvements in drug permeation and deposition compared to conventional oral forms. This suggests that modifications like those seen in methyl Raloxifene could enhance bioavailability and therapeutic efficacy .
  • Clinical Trials: The STAR trial demonstrated that raloxifene is effective in reducing breast cancer incidence among high-risk populations. Further research into methyl Raloxifene could reveal whether it offers superior outcomes compared to existing SERMs .

属性

CAS 编号

174264-51-8

分子式

C41H43NO13S

分子量

789.8 g/mol

IUPAC 名称

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-15-10-27(11-16-30)39-33(31-17-12-28(46)22-32(31)56-39)34(47)26-8-13-29(14-9-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36-,37-,38+,41+/m0/s1

InChI 键

YOEQAMVJFMUTCG-VNHHXXGGSA-N

手性 SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C

规范 SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C

同义词

4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyllO-acetyl β-D-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacteate; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。